![molecular formula C15H21BO3 B3106327 4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane CAS No. 1581724-10-8](/img/structure/B3106327.png)
4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane
Vue d'ensemble
Description
“4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane” is a chemical compound that is used in various applications . It is often used as a reagent for the formation of useful glycosyl donors and ligands .
Synthesis Analysis
The synthesis of this compound involves the use of alcohol and heteroatom nucleophiles to form useful glycosyl donors and ligands . It is also used in the formation of other compounds such as "5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene" .Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple elements. The compound contains a dioxaborolane ring, which is a cyclic structure containing boron, oxygen, and carbon atoms .Chemical Reactions Analysis
This compound is involved in various chemical reactions. It is used as a reagent for the phosphitylation of alcohols and heteroatom nucleophiles . It is also used in the formation of other compounds such as "5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene" .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 43 °C/50 mmHg, a refractive index of 1.40, and a density of 0.89 g/mL at 25 °C . It is a colorless to almost colorless transparent liquid .Applications De Recherche Scientifique
Benzoxaboroles in Organic Synthesis and Biological Activities
Benzoxaboroles, including derivatives like 4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane, are utilized as building blocks and protecting groups in organic synthesis. Their unique properties have led to applications beyond synthesis, including in the development of biological activities. Certain benzoxaboroles display significant biological activity and have been under clinical trials. Their ability to bind hydroxyl compounds enables their application as molecular receptors for sugars and glycoconjugates, highlighting their versatility in both organic chemistry and biochemistry (Adamczyk-Woźniak et al., 2009).
Enhancing Thermoelectric Materials
Research into poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric (TE) materials has shown promising progress. PEDOT-based materials have achieved a figure-of-merit (ZT) that makes them suitable for niche applications due to their inherent attributes such as weight, size, and flexibility. This suggests potential applications of benzoxaborole derivatives in improving the performance of organic thermoelectric materials, aiming for higher efficiency and suitability for specific uses (Yue & Xu, 2012).
Potential in Biodegradable Plastics and Environmental Applications
The exploration of polyhydroxyalkanoates (PHAs) for medical applications presents an opportunity for the incorporation of benzoxaborole derivatives to modify properties such as flexibility, strength, and biodegradability. By varying the composition and production substrates, the mechanical properties and application potential of PHAs can be tailored for specific uses, including biodegradable plastics and environmental remediation technologies (Grigore et al., 2019).
Application in Redox Mediator Systems for Organic Pollutant Treatment
The use of redox mediators in combination with oxidoreductive enzymes has shown effectiveness in the degradation of recalcitrant organic pollutants. Benzoxaborole derivatives could play a role in enhancing the efficiency and substrate range of such enzymatic treatments, offering a promising approach for wastewater treatment and the remediation of industrial effluents (Husain & Husain, 2007).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds are known to be used as reagents in chemical reactions, particularly in the borylation of arenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is introduced into an organic molecule. In the case of 4,4,5,5-tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane, it can be used as a reagent to borylate arenes .
Result of Action
The result of the action of this compound is the formation of borylated arenes . These compounds are valuable in organic synthesis and can be used to generate a variety of other chemical structures.
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-prop-2-enoxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-6-11-17-13-10-8-7-9-12(13)16-18-14(2,3)15(4,5)19-16/h6-10H,1,11H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDXCUHKANAGNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



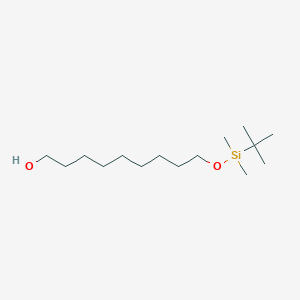
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(morpholin-4-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3106260.png)


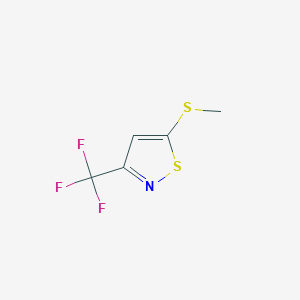
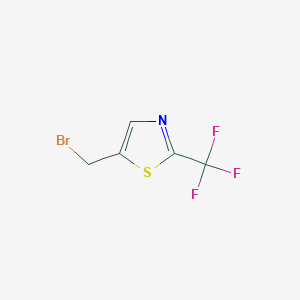
![2'-(diphenylphosphinyl)-N,N-bis(4-methylphenyl)-1,1'-Biphenyl]-2-amine](/img/structure/B3106306.png)
![Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo-](/img/structure/B3106314.png)
![2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride](/img/structure/B3106336.png)
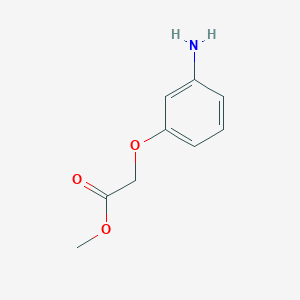
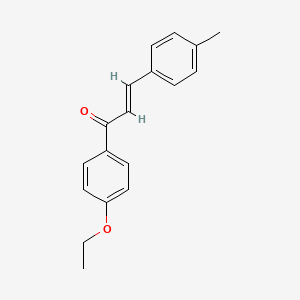
![[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol](/img/structure/B3106349.png)

